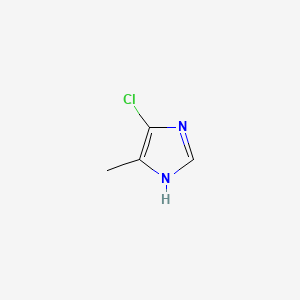
4-クロロ-5-メチル-1H-イミダゾール
説明
4-Chloro-5-methyl-1H-imidazole (CMI) is an organic compound that belongs to the imidazole family of heterocyclic compounds and is composed of a nitrogen-containing five-membered ring. CMI is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and biochemistry. CMI is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a catalyst in organic synthesis and as an inhibitor of enzymes. Furthermore, CMI has been studied extensively as a potential therapeutic agent due to its ability to interfere with biochemical and physiological processes.
科学的研究の応用
機能性分子の合成
4-クロロ-5-メチル-1H-イミダゾールを含むイミダゾールは、さまざまな日常的な用途で使用される機能性分子の合成における重要な構成要素です {svg_1}. イミダゾール環の形成中に構築された結合は、これらの用途において重要な役割を果たします {svg_2}.
治療の可能性
イミダゾール化合物は、幅広い化学的および生物学的特性を持っており、新薬開発における重要な合成中間体となっています {svg_3}. イミダゾールの一種である1,3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、潰瘍生成などのさまざまな生物学的活性を示します {svg_4}.
オレフィンのエポキシ化
関連化合物である5-クロロ-1-メチルイミダゾールは、電子豊富な鉄(III)ポルフィリン錯体触媒によるオレフィンのエポキシ化に使用されてきました {svg_5}. これは、4-クロロ-5-メチル-1H-イミダゾールが同様の反応に使用される可能性があることを示唆しています。
イミダゾラート系金属有機構造体(MOF)膜の合成
もう1つの関連化合物である4-メチル-5-イミダゾールカルボキシアルデヒドは、イミダゾラート系金属有機構造体(MOF)膜の合成に使用されてきました {svg_6}. これは、4-クロロ-5-メチル-1H-イミダゾールがMOF膜の合成に使用される可能性があることを示唆しています。
14員環テトラアザマクロサイクルの4-イミダゾリル誘導体の合成
4-メチル-5-イミダゾールカルボキシアルデヒドは、14員環テトラアザマクロサイクルの4-イミダゾリル誘導体である3,11-ビス(4-イミダゾリルメチル)-7-メチル-3,7,11,17-テトラアザビシクロ[11.3.1]ヘプタデカ-1(17)、13,15-トリエンの合成にも使用されてきました {svg_7}. これは、4-クロロ-5-メチル-1H-イミダゾールが同様の化合物の合成に使用される可能性があることを示唆しています。
作用機序
Target of Action
4-Chloro-5-methyl-1H-imidazole is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components in functional molecules used in a variety of applications . They participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . Therefore, the primary targets of 4-Chloro-5-methyl-1H-imidazole could be these iron (III) porphyrin complexes.
Mode of Action
Imidazoles in general are known to interact with their targets through various chemical reactions . For instance, some imidazoles have been reported to undergo nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes . For example, they play a role in the synthesis of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazoles in general are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great potential for future research and development in this area .
生化学分析
Biochemical Properties
4-Chloro-5-methyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of 4-Chloro-5-methyl-1H-imidazole to these enzymes can lead to changes in their conformation and activity, ultimately influencing the metabolic pathways they regulate .
Cellular Effects
The effects of 4-Chloro-5-methyl-1H-imidazole on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within cells. Additionally, 4-Chloro-5-methyl-1H-imidazole can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-5-methyl-1H-imidazole involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their activity, affecting the metabolism of various substrates. Additionally, 4-Chloro-5-methyl-1H-imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methyl-1H-imidazole can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents. The degradation products of 4-Chloro-5-methyl-1H-imidazole can have different biological activities, which may influence the long-term effects of this compound on cellular function. In both in vitro and in vivo studies, the temporal effects of 4-Chloro-5-methyl-1H-imidazole have been observed to include changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methyl-1H-imidazole in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of 4-Chloro-5-methyl-1H-imidazole have been associated with toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of carefully controlling the dosage of 4-Chloro-5-methyl-1H-imidazole in experimental studies to avoid potential toxicity .
Metabolic Pathways
4-Chloro-5-methyl-1H-imidazole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds, and the interaction of 4-Chloro-5-methyl-1H-imidazole with these enzymes can influence the metabolic flux and levels of metabolites. Additionally, this compound can affect the activity of other enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
The transport and distribution of 4-Chloro-5-methyl-1H-imidazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, and once inside the cells, it can bind to proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 4-Chloro-5-methyl-1H-imidazole within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Chloro-5-methyl-1H-imidazole is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-5-methyl-1H-imidazole may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-Chloro-5-methyl-1H-imidazole can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
4-chloro-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGJSHNFXKDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235695 | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86604-94-6 | |
| Record name | 5-Chloro-4-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-chloro-5-methyl-1H-imidazole formed during the chlorination of cimetidine?
A1: The research indicates that 4-chloro-5-methyl-1H-imidazole is an unexpected product formed during the aqueous chlorination of cimetidine []. Instead of typical reactions like N-chlorination, the process involves C-C bond cleavage and intramolecular nucleophilic substitution, leading to this product. The exact mechanism and intermediates involved are still being investigated, but the study suggests a pathway that is significantly different from common free chlorine reactions with pharmaceuticals.
Q2: What is the environmental concern regarding 4-chloro-5-methyl-1H-imidazole formation during wastewater treatment?
A2: The study suggests that 4-chloro-5-methyl-1H-imidazole may have a lower predicted no-effect concentration (PNEC) than its parent compound, cimetidine []. This means it could potentially be more toxic to aquatic organisms. Given that cimetidine is an over-the-counter drug, its presence in wastewater and subsequent transformation into potentially more harmful products like 4-chloro-5-methyl-1H-imidazole raises concerns about the ecological impact of pharmaceutical contamination in water systems. This highlights the need for further research on the fate and ecotoxicological effects of these transformation products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



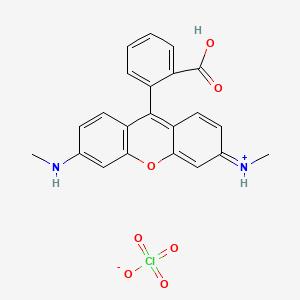
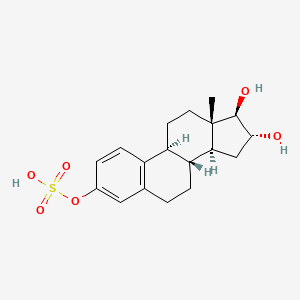
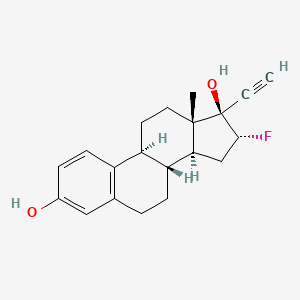
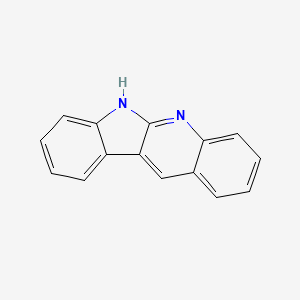
![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
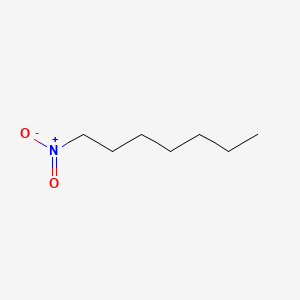
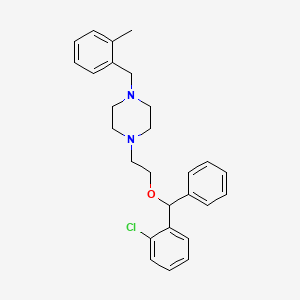
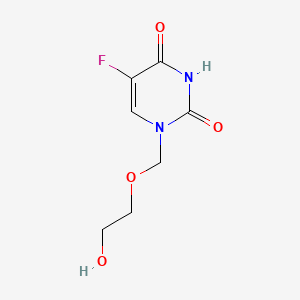

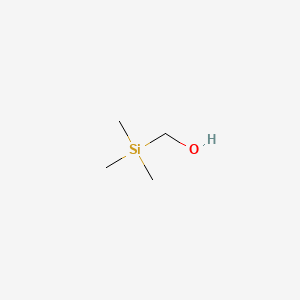

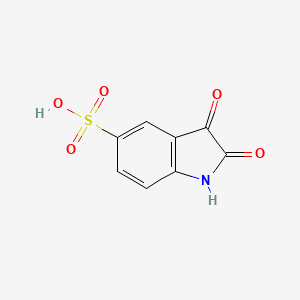
![2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-](/img/structure/B1207272.png)
![1(3h)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-](/img/structure/B1207274.png)